10-(PIPERIDINE-1-CARBONYL)PHENOTHIAZINE

Description

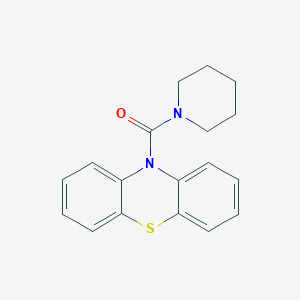

10-(Piperidine-1-carbonyl)phenothiazine is a phenothiazine derivative featuring a piperidine moiety linked via a carbonyl group at the 10-position of the heterocyclic core. Phenothiazines are tricyclic compounds with a sulfur and nitrogen atom in their central ring, widely studied for their pharmacological properties, including antipsychotic and antihistaminic activities.

Properties

IUPAC Name |

phenothiazin-10-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(19-12-6-1-7-13-19)20-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)20/h2-5,8-11H,1,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAXTAFPNAMCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 10-(Piperidine-1-carbonyl)phenothiazine and analogous phenothiazine derivatives are critical for understanding their pharmacological and physicochemical behaviors. Below, we compare it with 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, a compound with detailed crystallographic data in the provided evidence .

Table 1: Structural and Electronic Comparison

Key Findings from Analogous Compounds

Conformational Rigidity: The ethynyl linker in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine imposes torsional constraints (e.g., C7–C12–N1–C1: −176.47°), stabilizing a near-planar conformation .

Electronic Effects: The nitro group in the analog is strongly electron-withdrawing, polarizing the phenothiazine core and altering redox properties. The amide group in this compound may balance electron withdrawal with resonance stabilization, moderating reactivity.

Solubility and Bioavailability : Piperidine’s tertiary amine could improve solubility in acidic environments (via protonation), whereas the nitro group’s polarity might limit membrane permeability in the analog.

Research Implications and Limitations

While the provided evidence focuses on 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, extrapolating its data highlights the importance of substituent design in phenothiazine derivatives. However, direct comparisons with this compound are constrained by the lack of experimental data for the latter. Future studies should prioritize crystallographic and spectroscopic analyses of the target compound to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.